![molecular formula C9H8ClN3S B5568069 3-[(2-chlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5568069.png)
3-[(2-chlorobenzyl)thio]-1H-1,2,4-triazole
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Overview
Description
Synthesis Analysis
- General Synthesis Methods : The synthesis of 3-[(2-chlorobenzyl)thio]-1H-1,2,4-triazole involves the condensation of chlorobenzyl compounds with triazole derivatives. A common approach includes the reaction of chloralamides with hydrazine hydrate to yield various triazole compounds (Guirado et al., 2016).
Molecular Structure Analysis
- Molecular Orientation and Dihedral Angles : The orientation of the triazole ring in related compounds, such as 4-(4-Chlorophenyl)-3-(3-methoxyphenethyl)-1H-1,2,4-triazole-5(4H)-thione, is typically characterized by specific dihedral angles with respect to adjacent groups, indicating a defined molecular geometry (Hanif et al., 2007).
Chemical Reactions and Properties
- Reactivity with Tin Compounds : Research on similar triazole derivatives has shown their ability to react with tin hydroxide, forming crystalline structures (Keng et al., 2010).
Physical Properties Analysis
- Crystal Structure : The crystal structure of related triazoles reveals intermolecular hydrogen bonds and orientation angles, providing insights into their physical characteristics (Hanif et al., 2007).
Chemical Properties Analysis
- DFT and Molecular Docking Studies : Density Functional Theory (DFT) and molecular docking studies of related compounds suggest favorable interactions with proteins, indicating potential biological relevance (Wu et al., 2022).
- Intermolecular Interactions : Various intermolecular interactions, such as C–H⋯O and C–H⋯π, have been observed in similar triazole derivatives, influencing their chemical behavior (Shukla et al., 2014).
Scientific Research Applications
Synthesis and Characterization
- Triazole derivatives, including chloro derivatives, have been synthesized and characterized through techniques like single crystal and powder X-ray diffraction, DSC, TGA, and hot stage microscopy. These compounds exhibit solvatomorphic behavior and intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and π⋯π interactions. Hirshfeld surfaces and quantum mechanical calculations have been used to evaluate the energetics and nature of these interactions, providing insights into their potential applications in crystal engineering and molecular design (R. Shukla et al., 2014).
Potential Applications
- Some triazole derivatives have shown promise as antimicrobial agents. The synthesis of substituted triazolothiadiazoles and their screening for antimicrobial activities revealed that certain compounds possess significant effectiveness against various microbial strains. This suggests their potential utility in developing new antimicrobial drugs (D. J. Prasad et al., 2009).
- Another study synthesized novel thio-triazole derivatives, including thioethers and thiones, and evaluated their antibacterial and antifungal activities. Some of these triazoles exhibited effective activities against tested strains, highlighting their potential as novel antibacterial and antifungal agents (Qingpeng Wang et al., 2012).
Anticonvulsant Properties
- Research on 4-alkyl-1,2,4-triazole-3-thiones explored their anticonvulsant properties, revealing that certain derivatives provided significant protection against seizures in animal models. This suggests the potential of triazole derivatives in developing new anticonvulsant medications (T. Plech et al., 2014).
Supramolecular Interactions
- The study of 1,2,3-triazoles beyond click chemistry has shown their diverse supramolecular interactions, which are crucial for applications in supramolecular and coordination chemistry. These interactions enable various applications, including anion recognition, catalysis, and photochemistry (B. Schulze & U. Schubert, 2014).
Corrosion Inhibition
- Triazole derivatives have been investigated for their role as inhibitors in the corrosion of mild steel in acidic media. The adsorption behavior and inhibition efficiencies suggest their application in protecting metals from corrosion, which is important for industrial applications (Wei-hua Li et al., 2007).
Mechanism of Action
Target of Action
Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems . They show versatile biological activities due to their ability to bind in the biological system .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes , which could potentially alter the function of these enzymes and lead to changes in cellular processes.
Biochemical Pathways
Triazole compounds are known to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Triazoles are generally known for their high solubility in water , which could potentially influence their absorption and distribution in the body.
Result of Action
Some triazole derivatives have shown antimicrobial activities , suggesting that this compound may also have similar effects.
properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c10-8-4-2-1-3-7(8)5-14-9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVGHCLXBZSMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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